2-(4-Benzhydrylpiperazin-1-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

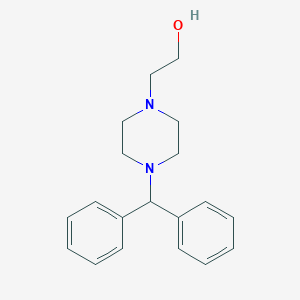

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c22-16-15-20-11-13-21(14-12-20)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19,22H,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYZAHKHYSGDJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283035 | |

| Record name | 4-(Diphenylmethyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10527-64-7 | |

| Record name | 4-(Diphenylmethyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10527-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzhydryl-1-piperazineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010527647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diphenylmethyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(diphenylmethyl)piperazin-1-yl]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.242.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BENZHYDRYL-1-PIPERAZINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AMR7XC6Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS 10527-64-7), a key chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, outlines established synthetic protocols, and summarizes its known biological activities and applications in drug discovery. Particular emphasis is placed on its role as a precursor in the synthesis of various therapeutic agents. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is a piperazine derivative characterized by a benzhydryl group attached to one of the piperazine nitrogens and a hydroxyethyl group on the other. This structure serves as a versatile scaffold in medicinal chemistry.

| Property | Value | Reference |

| CAS Number | 10527-64-7 | [1][2] |

| Molecular Formula | C₁₉H₂₄N₂O | [2] |

| Molecular Weight | 296.41 g/mol | [1][2] |

| Boiling Point | 180 °C (at 0.01 Torr) | [2] |

| Density | 1.115 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 14.96 ± 0.10 (Predicted) | [2] |

| InChI Key | QEYZAHKHYSGDJK-UHFFFAOYSA-N | [1] |

| Synonyms | 1-Piperazineethanol, 4-(diphenylmethyl)-; 1-Diphenylmethyl-4-(2-hydroxyethyl)piperazine | [2][3] |

Spectroscopic Data

The structural integrity of this compound is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.

| Technique | Parameter | Observed Values | Reference |

| ¹H NMR | Chemical Shift (δ) | 7.16–7.49 (m, 10H, Ar–H), 4.2 (s, 1H, CH), 3.6 (t, 2H, CH₂), 2.5 (t, 2H, CH₂), 2.4 (m, 8H, piperazine CH₂) | [1] |

| ¹³C NMR | Chemical Shift (δ) | 142.9, 128.5, 127.8, 126.9 (aromatic C), 77.1 (benzhydryl CH), 60.5 (CH₂OH), 57.9 (piperazine CH₂), 53.6 (piperazine CH₂) | [1] |

Synthesis Protocols

The synthesis of this compound is most commonly achieved through nucleophilic substitution. Below are detailed experimental protocols for established synthetic routes.

Synthesis from 1-(2-Hydroxyethyl)piperazine and Chlorodiphenylmethane

This is a primary and widely recognized method for synthesizing the target compound.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(2-hydroxyethyl)piperazine (1 equivalent) and a suitable base such as potassium carbonate (2-3 equivalents) in a solvent like toluene or acetone.[1]

-

Addition of Reagents: Add chlorodiphenylmethane (1 equivalent) to the mixture. A catalytic amount of potassium iodide can be added to facilitate the reaction.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[1]

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthesis of this compound.

Synthesis from Benzhydrol

An alternative route starts from benzhydrol, which is first converted to a halogenated intermediate.

Experimental Protocol:

-

Halogenation of Benzhydrol: React benzhydrol with a halogenating agent (e.g., thionyl chloride or hydrogen bromide) in an inert solvent to form benzhydryl chloride or bromide. The reaction is typically monitored by TLC. After completion, the solvent is removed under reduced pressure to yield the crude halogenated intermediate.[4]

-

Condensation with Piperazine Ethanol: The crude benzhydryl halide is then condensed with 1-(2-hydroxyethyl)piperazine in a suitable solvent in the presence of a base.[4]

-

Purification via Salt Formation: The product can be acidified with hydrochloric acid to form the dihydrochloride salt, which can be purified by recrystallization. The purified salt is then treated with a base to liberate the free base form of this compound.[4]

Multi-step synthesis from Benzhydrol.

Biological Activities and Applications

This compound is a crucial intermediate in the synthesis of several pharmaceuticals.[2] It is notably a precursor to Cetirizine, a second-generation antihistamine, and Manidipine, a calcium channel blocker.[4]

The benzhydrylpiperazine scaffold is a "privileged scaffold" in medicinal chemistry, known for its presence in numerous biologically active compounds. Derivatives of this core structure have shown a wide range of pharmacological activities:

-

Antihistaminic Activity: The benzhydrylpiperazine framework is a cornerstone of many H1 receptor antagonists used to treat allergic conditions.[1]

-

Central Nervous System (CNS) Activity: Due to its structural similarity to psychoactive substances, this compound and its analogs are used in research to explore potential antidepressant, anxiolytic, and anticonvulsant effects.[1][2] These activities are often linked to interactions with dopaminergic and serotoninergic systems.[1]

-

Anti-inflammatory Activity: Certain derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting potential therapeutic applications in inflammatory diseases.[5]

-

Antimicrobial Activity: Novel derivatives have been synthesized and screened for their efficacy against various microbial pathogens.[6]

Pharmacological potential of the benzhydrylpiperazine scaffold.

Safety and Handling

This compound is intended for research use only and is not for human or veterinary use.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. Avoid inhalation, ingestion, and skin contact. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its versatile synthesis and the broad range of biological activities associated with its derivatives underscore its importance as a building block for novel therapeutic agents. This guide provides essential technical information to support further research and development involving this key intermediate.

References

- 1. This compound | 10527-64-7 | Benchchem [benchchem.com]

- 2. Cas 10527-64-7,this compound | lookchem [lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN103214434A - Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology - Google Patents [patents.google.com]

- 5. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol: Synthesis, Applications, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Benzhydrylpiperazin-1-yl)ethanol is a key chemical intermediate, primarily recognized for its integral role in the synthesis of the dihydropyridine calcium channel blocker, Manidipine. While its direct therapeutic applications are not established, its core structure, the benzhydrylpiperazine moiety, is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, established applications, and the largely untapped pharmacological potential suggested by the activities of its derivatives. This document is intended to serve as a resource for researchers in drug discovery and development, offering insights into its chemistry and the broader therapeutic possibilities of the benzhydrylpiperazine class.

Core Applications of this compound

The primary and most well-documented application of this compound is as a crucial intermediate in the pharmaceutical industry.

-

Synthesis of Manidipine: This compound is a pivotal precursor in the multi-step synthesis of Manidipine, a second-generation calcium channel blocker used for the treatment of hypertension.[1] Its structure provides the necessary benzhydrylpiperazine portion of the final Manidipine molecule.

-

Research Chemical: It is used as a research chemical for investigating the effects of piperazine derivatives on the central nervous system (CNS).[2] Its structural similarity to known psychoactive substances makes it a candidate for exploring interactions with various neurotransmitter systems.[2]

-

Reference Standard: this compound is also recognized as a known impurity in the manufacturing of Cetirizine, a widely used second-generation antihistamine.[3] As such, it serves as a reference standard for quality control during the production of Cetirizine.

-

Toxicological Studies: The compound is utilized in toxicological research to understand the potential health risks and adverse effects associated with piperazine derivatives, aiding in the safety assessment of related compounds.[2]

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction.

General Synthesis Pathway

The most common synthetic route involves the reaction of 1-(2-Hydroxyethyl)piperazine with a benzhydryl halide, such as chlorodiphenylmethane or benzhydryl bromide, in the presence of a base.[3]

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₉H₂₄N₂O |

| Molecular Weight | 296.41 g/mol |

| CAS Number | 10527-64-7 |

| Boiling Point | 180 °C (at 0.01 Torr)[2] |

| Density (Predicted) | 1.115 ± 0.06 g/cm³[2] |

Pharmacological Potential of the Benzhydrylpiperazine Scaffold

While this compound itself is not marketed as a therapeutic agent, its core benzhydrylpiperazine structure is present in a multitude of compounds with diverse pharmacological activities. The exploration of its derivatives has revealed potential in several therapeutic areas.

Antihistaminic Activity

The benzhydrylpiperazine framework is a classic pharmacophore for histamine H1 receptor antagonists.[3] This is exemplified by drugs like Cetirizine and Hydroxyzine. It is plausible that this compound possesses some affinity for the H1 receptor, though this has not been extensively quantified in publicly available literature.

Central Nervous System (CNS) Activity

Analogues of this compound have shown potential antidepressant, anxiolytic-like, and anticonvulsant properties in preclinical studies.[3] The piperazine ring is a common feature in many CNS-active drugs, and its derivatives are known to interact with dopaminergic and serotoninergic systems.[3]

Anticancer and Anti-inflammatory Potential

Recent research has focused on benzhydrylpiperazine derivatives for their potential as anticancer and anti-inflammatory agents.

-

Anticancer: Derivatives have demonstrated antiproliferative activity against various cancer cell lines, including breast, liver, cervical, and colon cancer.[3] Some derivatives have also been investigated as inhibitors of epidermal growth factor receptor (EGFR).

-

Anti-inflammatory: The benzhydrylpiperazine scaffold has been identified as a promising starting point for designing potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in inflammatory pathways.[4]

Quantitative Data for Benzhydrylpiperazine Derivatives

The following table summarizes in vitro activity data for some derivatives of the benzhydrylpiperazine class to illustrate the therapeutic potential of this scaffold.

| Derivative Class | Target | Assay | Activity | Reference |

| Oxadiazole Hybrids | COX-2 | Colorimetric Inhibitor Screening | IC₅₀ = 0.25 µM (for lead compound) | [4] |

| Oxadiazole Hybrids | 5-LOX | 5-LOX Inhibitor Screening | IC₅₀ = 1.12 µM (for lead compound) | [4] |

| Nitrobenzenesulfonamide Hybrids | M. tuberculosis H37Rv | In vitro Antimycobacterial Assay | MIC = 0.78 to >25 µg/mL | [5] |

| Cinnamylpiperazine Derivatives | HeLa (Cervical Cancer) | MTT Assay | IC₅₀ = 13.23 ± 3.51 µM (for lead compound) | [6] |

| HDAC Inhibitors | MDA-MB-231 (Breast Cancer) | MTT Assay | IC₅₀ = 5.42 µM (for lead compound) | [7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and potential biological evaluation of this compound are provided below.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of Manidipine intermediates.[8]

Materials:

-

1-(2-Hydroxyethyl)piperazine

-

Benzhydryl bromide (or Chlorodiphenylmethane)

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Reaction flask, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

-

In a reaction flask, dissolve 1-(2-Hydroxyethyl)piperazine and anhydrous potassium carbonate in DMF.

-

Under stirring, add benzhydryl bromide to the mixture in portions.

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Pour the reaction mixture into water and extract the product with diethyl ether.

-

Wash the ether phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography or recrystallization if necessary.

In Vitro Histamine H1 Receptor Binding Assay

This is a representative protocol to assess the affinity of a test compound for the histamine H1 receptor.

Materials:

-

HEK293 cells expressing recombinant human histamine H1 receptor.

-

[³H]-Mepyramine (radioligand).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293-H1R cells.

-

In a 96-well plate, add cell membranes, [³H]-mepyramine, and varying concentrations of the test compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ and Ki values for the test compound.

In Vitro Calcium Channel Blocking Assay (Aortic Ring Assay)

This protocol provides a functional assessment of calcium channel blocking activity.[9]

Materials:

-

Isolated rat thoracic aorta.

-

Krebs-Henseleit solution.

-

Potassium chloride (KCl) to induce depolarization.

-

Test compound (this compound).

-

Organ bath with a force transducer.

Procedure:

-

Prepare aortic rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce contraction by adding a high concentration of KCl to the bath.

-

Once a stable contraction is achieved, add the test compound in a cumulative manner to obtain a concentration-response curve.

-

Record the relaxation of the aortic ring as a measure of calcium channel blocking activity.

-

Compare the results with a known calcium channel blocker like Verapamil.

Conclusion

This compound is a valuable molecule in synthetic organic and medicinal chemistry. While its primary role is that of a synthetic intermediate, the pharmacological promiscuity of the benzhydrylpiperazine scaffold suggests that this core molecule could serve as a starting point for the development of novel therapeutics. The data on its derivatives in the areas of antihistaminic, CNS, anticancer, and anti-inflammatory research highlight the potential for further investigation. This guide provides a foundational understanding for researchers aiming to explore the synthesis and biological activities of this compound and its analogues.

References

- 1. 2-[2-(4-benzhydryl-1-piperazinyl)ethoxy]ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Cas 10527-64-7,this compound | lookchem [lookchem.com]

- 3. This compound | 10527-64-7 | Benchchem [benchchem.com]

- 4. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Preparation method of manidipine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential mechanism of action of 2-(4-Benzhydrylpiperazin-1-yl)ethanol. This document is intended for an audience with a strong background in chemistry and pharmacology.

Compound Identification and Structure

This compound is a tertiary amine and a member of the benzhydrylpiperazine class of compounds. Structurally, it features a central piperazine ring substituted with a benzhydryl group at one nitrogen and a 2-hydroxyethyl group at the other.

-

Chemical Formula: C₁₉H₂₄N₂O

-

IUPAC Name: this compound

-

CAS Number: 10527-64-7[1]

-

Synonyms: 1-Piperazineethanol, 4-(diphenylmethyl)-; 1-Diphenylmethyl-4-(2-hydroxyethyl)piperazine; Cetirizine Impurity 2[2][3]

The benzhydrylpiperazine core is a significant pharmacophore in medicinal chemistry, forming the backbone of many antihistamine drugs.[1] This compound is also known as a related compound or impurity in the synthesis of the widely used second-generation antihistamine, Cetirizine.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in experimental and physiological systems.

| Property | Value | Source |

| Molecular Weight | 296.40 g/mol | [2] |

| Chemical Formula | C₁₉H₂₄N₂O | [2] |

| Boiling Point | 180 °C (at 0.01 Torr) | [2] |

| Density (Predicted) | 1.115 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 14.96 ± 0.10 | [2] |

Synthesis and Analysis

The primary synthesis of this compound is achieved through a nucleophilic substitution reaction. Below is a representative experimental protocol and a visualization of the synthesis workflow.

Experimental Protocol: Synthesis

A widely recognized method for synthesizing this compound involves the reaction of 1-(2-hydroxyethyl)piperazine with chlorodiphenylmethane.[1]

Materials:

-

1-(2-Hydroxyethyl)piperazine

-

Chlorodiphenylmethane

-

Potassium Carbonate (K₂CO₃)

-

Potassium Iodide (KI) (optional, as catalyst)

-

Toluene or Acetone (solvent)

Procedure:

-

In a round-bottom flask, dissolve 1-(2-hydroxyethyl)piperazine and a molar excess of potassium carbonate in a suitable solvent such as toluene.

-

Add a catalytic amount of potassium iodide, if desired, to facilitate the reaction.

-

Add chlorodiphenylmethane to the mixture dropwise while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.

Experimental Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the final compound. While a specific protocol for this exact molecule is not detailed in the literature, a general method used for related benzhydrylpiperazine compounds can be adapted.[1]

Instrumentation:

-

HPLC System: With UV detector

-

Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0)

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Flow Rate: 1.0 mL/min

Procedure:

-

Prepare a standard solution of the purified compound in a suitable diluent (e.g., mobile phase).

-

Inject the standard solution into the HPLC system to determine the retention time.

-

Inject the sample solution to be analyzed.

-

The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. Purity for analogous compounds often exceeds 95%.[1]

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Core Mechanism of Action of 2-(4-Benzhydrylpiperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the core mechanism of action of 2-(4-Benzhydrylpiperazin-1-yl)ethanol, a significant chemical intermediate and a known related compound in the synthesis of the second-generation antihistamine, Cetirizine. Based on its structural framework and its role as a direct precursor to a well-characterized pharmacologically active molecule, the primary mechanism of action of this compound is identified as the antagonism of the histamine H1 receptor. This document provides a comprehensive overview of the implied pharmacological effects, the relevant signaling pathways, and detailed experimental protocols for the characterization of this and similar compounds.

Introduction

This compound is a piperazine derivative featuring a prominent benzhydryl group. The benzhydrylpiperazine scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the histamine H1 receptor.[1] Notably, this compound serves as a key intermediate in several synthetic routes leading to Cetirizine, a potent and selective second-generation H1 receptor antagonist widely used in the treatment of allergic conditions.[2][3] Its formal designation as "Cetirizine Related Compound B" in pharmacopeial contexts underscores this direct chemical relationship.[4]

Given that this compound is the immediate alcoholic precursor to the carboxylic acid moiety of Cetirizine, it is highly probable that it shares a similar pharmacological profile, primarily acting as a competitive antagonist at the H1 receptor. This guide will, therefore, focus on this principal mechanism of action, drawing inferences from the well-established pharmacology of Cetirizine while providing the necessary experimental frameworks to confirm and quantify these activities directly.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

The primary mechanism of action of this compound is inferred to be the competitive antagonism of the histamine H1 receptor. In this capacity, the compound is expected to bind to the H1 receptor without activating it, thereby preventing the binding of endogenous histamine. This action at the molecular level mitigates the downstream effects of histamine, which are responsible for the symptoms of allergic reactions.

Signaling Pathway of H1 Receptor Antagonism

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, primarily couple to the Gq/11 family of G-proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the physiological responses associated with allergic reactions, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

An antagonist like this compound would occupy the histamine binding site on the H1 receptor, stabilizing it in an inactive conformation and thus blocking the initiation of this signaling pathway.

Quantitative Data

| Compound | Target | Assay Type | Ki (nM) | Reference |

| Cetirizine | Histamine H1 Receptor | Radioligand Binding | ~6 | |

| Levocetirizine | Histamine H1 Receptor | Radioligand Binding | ~3 | |

| Dextrocetirizine | Histamine H1 Receptor | Radioligand Binding | ~100 |

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

To empirically determine the mechanism of action and pharmacological profile of this compound, the following experimental protocols are recommended.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of the test compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Workflow Diagram:

References

The Pharmacological Profile of Benzhydrylpiperazine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzhydrylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of benzhydrylpiperazine compounds, with a particular focus on their synthesis, structure-activity relationships (SAR), and interactions with key central nervous system (CNS) targets. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with this important class of molecules.

Core Pharmacological Activities

Benzhydrylpiperazine derivatives have been investigated for a multitude of therapeutic applications, primarily leveraging their ability to modulate the activity of G-protein coupled receptors (GPCRs) and other biological targets. The core pharmacological activities associated with this scaffold include antihistaminic, antidopaminergic, anti-inflammatory, anticancer, antimicrobial, and antitubercular effects.

Antihistaminic and Antidopaminergic Activity

Many first and second-generation antihistamines, such as hydroxyzine, cetirizine, and cyclizine, are based on the benzhydrylpiperazine structure.[][2][3] These compounds primarily exert their effects through antagonism of the histamine H1 receptor.[][2] Notably, some of these compounds also exhibit affinity for dopamine D2 receptors, which contributes to their sedative and anxiolytic properties.[][4][5] For instance, hydroxyzine has been shown to have a high affinity for serotonin 5-HT2A receptors and dopamine D2 receptors.[][4] While cetirizine is highly selective for the H1 receptor, it is a metabolite of hydroxyzine and has been speculated to have some effects on central D2 receptors at higher doses.[6][7][8]

Anti-inflammatory and Anticancer Activity

Recent research has explored the potential of benzhydrylpiperazine derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[9] Certain derivatives have demonstrated potent anti-inflammatory and analgesic effects in preclinical models.[9] Furthermore, some benzhydrylpiperazine compounds have shown promising anticancer activity against various cancer cell lines.[9]

Antimicrobial and Antitubercular Activity

The benzhydrylpiperazine scaffold has also been incorporated into novel antimicrobial and antitubercular agents. Studies have reported the synthesis of derivatives with significant activity against various bacterial and mycobacterial strains.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the available quantitative data for representative benzhydrylpiperazine compounds and related derivatives.

Table 1: Receptor Binding Affinities (Ki) of Benzhydrylpiperazine Derivatives

| Compound | Receptor | Ki (nM) | Species | Reference |

| Cetirizine | Histamine H1 | ~6 | Human | [6] |

| Levocetirizine | Histamine H1 | ~3 | Human | [6] |

| Dextrocetirizine | Histamine H1 | ~100 | Human | [6] |

| Hydroxyzine | Dopamine D2 | Moderate Affinity | - | [][4][5] |

| Substituted N-Phenylpiperazine 6a | Dopamine D3 | 1.4 - 43 | Human | [10] |

| Substituted N-Phenylpiperazine 7a | Dopamine D3 | 2.5 - 31 | Human | [10] |

| Piperidine Derivative 5 | Histamine H3 | 7.70 | Human | [11] |

| Piperidine Derivative 5 | Sigma-1 | 3.64 | Human | [11] |

| Piperazine Derivative 16 | Sigma-1 | 7.6 | - | [11] |

| Piperazine Derivative 16 | Sigma-2 | 27 | - | [11] |

Table 2: In Vitro Functional Activity (IC50/EC50) of Benzhydrylpiperazine Derivatives

| Compound | Assay | IC50/EC50 (µM) | Target | Reference |

| Compound 9d | COX-2 Inhibition | 0.25 ± 0.03 | COX-2 | [9] |

| Compound 9d | 5-LOX Inhibition | 7.87 ± 0.33 | 5-LOX | [9] |

| Compound 9g | COX-2 Inhibition | 0.49 | COX-2 | [9] |

| Compound 9g | 5-LOX Inhibition | 9.16 | 5-LOX | [9] |

| N-Phenylpiperazine WW-III-55 | Adenylyl Cyclase Inhibition | 67.6 ± 12.5% of max | Dopamine D3 | [10] |

| N-Phenylpiperazine LS-3-134 | Adenylyl Cyclase Inhibition | 34.4 ± 1.7% of max | Dopamine D3 | [10] |

| MDA-MB231 cytotoxic effect | Cytotoxicity Assay | 31 - 40 | Cancer Cells | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the pharmacological profiling of benzhydrylpiperazine compounds.

Radioligand Binding Assays

This protocol is adapted for a 96-well plate format to determine the affinity of test compounds for the dopamine D2 receptor.[13][14][15]

-

Radioligand: [³H]-Spiperone (specific activity ~16.2 Ci/mmol). The final concentration in the assay should be approximately 2-3 times the Kd value for the D2 receptor (~0.05 nM in transfected cells).[13]

-

Membrane Preparation: Prepare membranes from cells stably expressing the human dopamine D2 receptor.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

-

Procedure:

-

To each well of a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone solution (at 5x final concentration), 50 µL of test compound dilution series or vehicle, and 50 µL of membrane suspension.

-

For non-specific binding determination, use a saturating concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis: Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

This protocol outlines the determination of compound affinity for the histamine H1 receptor.[16][17]

-

Radioligand: [³H]-Pyrilamine (mepyramine).

-

Tissue/Cell Preparation: Membranes from guinea pig brain or cells expressing the human histamine H1 receptor.

-

Assay Buffer: 50 mM sodium/potassium phosphate buffer, pH 7.4.

-

Procedure:

-

In a 96-well plate, combine 50 µL of assay buffer, 50 µL of [³H]-pyrilamine solution, 50 µL of test compound dilutions, and 50 µL of membrane preparation.

-

Define non-specific binding with a high concentration of a known H1 antagonist (e.g., 1 µM triprolidine).

-

Incubate at 25°C for 60 minutes.

-

Harvest the samples by rapid vacuum filtration over glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the filter-bound radioactivity by liquid scintillation counting.

-

-

Data Analysis: Determine Ki values from IC50 values using the Cheng-Prusoff equation.

Functional Assays

This assay measures the increase in intracellular calcium following receptor activation.

-

Cell Line: HEK293 cells stably expressing the human histamine H1 receptor.

-

Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye in HBSS for 60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Prepare a plate with test compounds at various concentrations.

-

Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add the test compounds to the cell plate and immediately measure the change in fluorescence over time.

-

-

Data Analysis: Calculate EC50 values for agonists or IC50 values for antagonists from the concentration-response curves.

This assay quantifies changes in intracellular cyclic AMP levels upon receptor modulation.

-

Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

Reagents: cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Procedure:

-

Seed cells in a 96-well plate.

-

For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin.

-

Add test compounds at various concentrations and incubate for a specified time (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the cAMP concentration according to the kit manufacturer's instructions.

-

-

Data Analysis: Determine EC50 or IC50 values from the dose-response curves.

This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

-

Membrane Preparation: Membranes from cells expressing the receptor of interest.

-

Reagents: [³⁵S]GTPγS, GDP, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

-

Procedure:

-

In a 96-well plate, mix the membrane preparation with GDP and the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis: Plot the stimulated binding as a function of compound concentration to determine EC50 and Emax values.

Mandatory Visualizations

Signaling Pathways

References

- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 3. Cyclizine - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Hydroxyzine Pamoate? [synapse.patsnap.com]

- 5. psychdb.com [psychdb.com]

- 6. Cetirizine - Wikipedia [en.wikipedia.org]

- 7. psychiatryonline.org [psychiatryonline.org]

- 8. Cetirizine: actions on neurotransmitter receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 14. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 15. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Re-examination of [3H]mepyramine binding assay for histamine H1 receptor using quinine - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 2-(4-Benzhydrylpiperazin-1-yl)ethanol: An In-Depth Technical Guide

An Introduction to 2-(4-Benzhydrylpiperazin-1-yl)ethanol and the Rationale for a Surrogate Approach

This compound is a piperazine derivative for which direct and comprehensive toxicological data is not publicly available. The compound is recognized as a related substance and potential impurity in the synthesis of the well-known second-generation antihistamine, cetirizine. Given the structural similarity and its classification as "Cetirizine EP Impurity G," a thorough toxicological assessment necessitates a surrogate approach, relying on the extensive data available for cetirizine and other structurally related benzhydrylpiperazine derivatives. This guide provides a comprehensive overview of the toxicological profile of cetirizine, offering a scientifically grounded, inferred safety assessment for this compound for researchers, scientists, and drug development professionals.

The Metabolic Relationship: Hydroxyzine, Cetirizine, and Related Compounds

To understand the toxicological context, it is crucial to recognize the metabolic pathway of related compounds. Hydroxyzine, a first-generation antihistamine, is metabolized in the body to form cetirizine, its active carboxylic acid metabolite. This metabolic conversion is a key aspect of hydroxyzine's pharmacological and toxicological profile. This compound, being the ethanol analog of the carboxylic acid cetirizine, is a closely related chemical entity.

An In-depth Technical Guide to the Solubility of 2-(4-Benzhydrylpiperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Benzhydrylpiperazin-1-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document outlines a robust, generalized experimental protocol for determining its solubility in a range of relevant solvents. This guide is intended to equip researchers and professionals in drug development with the necessary information to effectively work with this compound.

Introduction

This compound is a piperazine derivative that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its structural framework is found in compounds developed for a variety of therapeutic areas. The solubility of this intermediate is a critical parameter that influences reaction kinetics, purification methods, and the overall efficiency of synthetic processes. Understanding its behavior in different solvents is paramount for process optimization and scale-up in pharmaceutical manufacturing.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₄N₂O | [1] |

| Molecular Weight | 296.41 g/mol | [1] |

| Boiling Point | 180 °C at 0.01 Torr | |

| Appearance | Light yellow oily liquid | [2] |

Solubility Profile

Table 2: Anticipated Solubility of this compound in Various Solvents

| Solvent | Type | Expected Solubility (at 25°C) | Notes |

| Water | Polar Protic | Low to Moderate | The piperazine moiety may enhance aqueous solubility. |

| Ethanol | Polar Protic | High | Commonly used for recrystallization of related compounds.[3] |

| Methanol | Polar Protic | High | Similar to ethanol, expected to be a good solvent. |

| Acetone | Polar Aprotic | High | A common solvent for the synthesis of this compound.[4] |

| Toluene | Non-polar | Moderate to High | Used as a solvent in the synthesis of this compound.[4] |

| Dichloromethane (DCM) | Polar Aprotic | High | A common solvent for organic synthesis and purification. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Used as a solvent in a patented synthesis method.[2] |

| n-Hexane | Non-polar | Low | Expected to have low solubility due to its non-polar nature. |

Note: The solubility values in this table are qualitative estimations based on the chemical structure and solvents used in related synthetic procedures. Experimental determination is required for precise quantitative data.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound, based on the widely accepted "saturation shake-flask" method.[5][6]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure equilibrium is reached.[5]

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[7]

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[5]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Use the calibration curve to determine the concentration of the compound in the diluted samples.

-

Calculate the solubility in the original solvent, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the synthesis and solubility determination of this compound.

Caption: Synthetic Pathway for this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound remains to be extensively published, this guide provides a framework for its determination. The outlined experimental protocol, based on the standard shake-flask method, offers a reliable approach for researchers and drug development professionals to generate the necessary data for process optimization and formulation development. The anticipated solubility profile suggests that polar organic solvents are likely to be effective, but empirical testing is essential for accurate characterization.

References

- 1. lookchem.com [lookchem.com]

- 2. CN103214434A - Improved method of 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine synthesis technology - Google Patents [patents.google.com]

- 3. (E)-1-(4-Benzhydrylpiperazin-1-yl)-3-(3,4-diethoxyphenyl)prop-2-en-1-one ethanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 10527-64-7 | Benchchem [benchchem.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

Spectroscopic Profile of 2-(4-Benzhydrylpiperazin-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 2-(4-Benzhydrylpiperazin-1-yl)ethanol, a molecule of interest in medicinal chemistry and drug development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Molecular Structure and Properties

Spectroscopic Data

The structural elucidation and confirmation of this compound are primarily achieved through a combination of NMR, IR, and MS techniques. The data presented herein has been compiled from available literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.16–7.49 | m | 10H | Aromatic protons (Ar-H) of the two phenyl rings |

| 5.10 | s | 1H | Benzhydryl methine proton (CH) |

| 3.58 | t | 4H | Piperazine methylene protons (CH₂) |

| 3.32 | t | 2H | Ethanol methylene protons (CH₂) |

| 2.5-2.7 | m | 4H | Piperazine methylene protons (CH₂) adjacent to ethanol group |

| 3.65 | t | 2H | Ethanol methylene protons (CH₂-OH) |

| -OH | br s | 1H | Hydroxyl proton |

Data sourced from publicly available spectral information.[3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.8 | Quaternary aromatic carbons |

| 128.5 | Aromatic CH |

| 127.8 | Aromatic CH |

| 127.0 | Aromatic CH |

| 73.89 | Benzhydryl methine carbon (CH) |

| 72.0 | Ethanol carbon (CH₂-OH) |

| 59.5 | Ethanol carbon (piperazine-CH₂) |

| 54.1–56.9 | Piperazine carbons (CH₂) |

Data sourced from publicly available spectral information.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic functional groups present in the molecule. While a full spectrum is not publicly available, the expected key vibrational bands are listed below.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Strong | O-H stretch (hydroxyl group) |

| 3080-3020 | Medium | Aromatic C-H stretch |

| 2950-2800 | Strong | Aliphatic C-H stretch (piperazine and ethanol) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C skeletal vibrations |

| 1150-1050 | Strong | C-N stretch (piperazine) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| Technique | Mode | Observed m/z | Assignment |

| Electrospray Ionization (ESI) | Positive | 297.2 | [M+H]⁺ |

| Electrospray Ionization (ESI) | Positive | 319.2 | [M+Na]⁺ |

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.[3]

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data presented above. These protocols are intended to serve as a guide for researchers.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Spectral Width: 0 to 200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before the sample measurement.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of formic acid or ammonium acetate may be added to promote ionization in positive ion mode.

-

-

Instrument Parameters (ESI-MS):

-

Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode.

-

Infusion: Introduce the sample solution into the ion source via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (N₂): Set to an appropriate flow rate and temperature to desolvate the ions.

-

Mass Range: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

-

Data Processing:

-

The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

-

Identify the molecular ion peak ([M+H]⁺) and any other significant adducts or fragments.

-

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Caption: Workflow for ESI-MS Analysis.

References

2-(4-Benzhydrylpiperazin-1-yl)ethanol safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available safety information for 2-(4-Benzhydrylpiperazin-1-yl)ethanol (CAS No. 10527-64-7). A complete and verified Safety Data Sheet (SDS) from a primary manufacturer was not available at the time of writing. The information presented here is collated from various sources and may be incomplete. It is intended for informational purposes only and should not be substituted for a comprehensive risk assessment or an official SDS. All personnel handling this chemical should exercise caution and adhere to standard laboratory safety practices.

Chemical Identification and Properties

This section outlines the basic chemical identifiers and the limited available physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 10527-64-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₂₄N₂O | [1][2][3] |

| Molecular Weight | 296.41 g/mol | [2][3][5] |

| Synonyms | 1-Diphenylmethyl-4-(2-hydroxyethyl)piperazine, 4-Benzhydryl-1-piperazineethanol, Cetirizine Related Compound B (USP), Manidipine Impurity 1 | [1][3][5] |

| Boiling Point | 180 °C (at 0.01 Torr) | [1] |

| Density (Predicted) | 1.115 ± 0.06 g/cm³ | [1] |

| Vapor Pressure | 1.333Pa at 180℃ | [1] |

| pKa (Predicted) | 14.96 ± 0.10 | [1] |

| Appearance | Data not available | [1] |

| Melting Point | Data not available | [1] |

| Flash Point | Data not available | [1] |

| Solubility | Data not available | [1] |

Hazard Identification and Classification

Comprehensive GHS classification for this compound is not consistently available. One source suggests it is harmful if swallowed. However, without a complete SDS, a full hazard profile cannot be established. The compound is known to be a piperazine derivative with potential psychoactive effects, suggesting it may target the central nervous system.[1] It is also identified as an impurity in the manufacturing of Manidipine.[3]

| Hazard Statement | Classification | Source |

| Harmful if swallowed | Acute Toxicity, Oral (Category 4) - Implied | [6] |

Note: The GHS classification is not definitively established from multiple corroborating sources.

First-Aid Measures

In the absence of a specific SDS, the following first-aid measures are based on general principles for handling laboratory chemicals.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the chemical.

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area or under a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wear appropriate personal protective equipment (PPE). |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[5] |

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard for handling this compound.

Toxicological Information

Detailed toxicological data for this specific compound is largely unavailable in the public domain. It is noted to be used in toxicological studies to understand the risks associated with piperazine derivatives.[1] The lack of comprehensive data necessitates handling this compound as potentially hazardous.

Experimental Protocols

No detailed experimental protocols for safety testing or other procedures involving this compound were found in the publicly available literature. Researchers should develop their own protocols based on the intended application and standard laboratory safety guidelines.

Use in Research and Development

This compound is utilized in several areas of scientific research:

-

Neuroscience Research: As a research chemical to study the effects of piperazine derivatives on the central nervous system.[1]

-

Pharmaceutical Development: As a starting material or intermediate in the synthesis of new drug candidates.[1]

-

Toxicological Studies: As a test compound to evaluate the potential health risks of piperazine derivatives.[1]

References

- 1. Cas 10527-64-7,this compound | lookchem [lookchem.com]

- 2. 10527-64-7 | 1-diphenylmethyl-4-(2-hydroxyethyl)piperazine - Capot Chemical [capotchem.com]

- 3. chemicea.com [chemicea.com]

- 4. This compound | 10527-64-7 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | 10527-64-7 | Benchchem [benchchem.com]

The Benzhydrylpiperazines: A Technical History of a Cornerstone in Antihistamine Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of benzhydrylpiperazine derivatives marked a significant milestone in the development of first-generation H1 antihistamines. This class of compounds, characterized by a diphenylmethyl (benzhydryl) group attached to a piperazine ring, laid the groundwork for numerous therapeutic agents, some of which remain in clinical use today. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacological evaluation of these foundational molecules.

Historical Context: The Dawn of Antihistamines

The quest for compounds that could counteract the effects of histamine began in the 1930s, shortly after the molecule's identification as a key mediator of allergic reactions. Early efforts at the Pasteur Institute in Paris by researchers like Daniel Bovet led to the discovery of the first clinically useful antihistamine, phenbenzamine (Antergan), in 1942. This breakthrough spurred a flurry of research and development in the 1940s and 1950s, leading to the introduction of several classes of antihistamines, including the ethanolamines (e.g., diphenhydramine) and the ethylenediamines. It was within this fertile scientific environment that the benzhydrylpiperazine series emerged.

Discovery and Early Development

The benzhydrylpiperazine scaffold was identified as a promising pharmacophore for H1 receptor antagonism in the late 1940s and early 1950s. Researchers at Burroughs Wellcome (now part of GlaxoSmithKline) and other pharmaceutical companies systematically explored the structure-activity relationships of this chemical series.

Key early derivatives include:

-

Cyclizine: Developed in the American division of Burroughs Wellcome, cyclizine was found to be a potent and long-acting antiemetic.[1] It was first marketed in the United States under the trade name Marezine.

-

Chlorcyclizine: A chlorinated analog of cyclizine, it also demonstrated significant antihistaminic activity.

-

Meclizine: Patented in 1951 and entering medical use in 1953, meclizine became widely used for the treatment of motion sickness and vertigo.

These first-generation compounds, while effective, were known for their sedative side effects due to their ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.[2]

Core Chemical Structure and Synthesis

The fundamental structure of the benzhydrylpiperazine derivatives consists of a benzhydryl group linked to a nitrogen atom of the piperazine ring. Variations in the substituent on the other piperazine nitrogen and on the phenyl rings of the benzhydryl moiety led to a diverse range of compounds with varying potencies and properties.

Caption: General chemical structure of benzhydrylpiperazine derivatives.

Experimental Protocol: General Synthesis of 1-Benzhydrylpiperazine

The synthesis of the core intermediate, 1-benzhydrylpiperazine, is a critical step in the preparation of this class of drugs. A common method involves the nucleophilic substitution of a benzhydryl halide with piperazine.

Materials:

-

Benzhydryl chloride (or bromide)

-

Piperazine (anhydrous)

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or a suitable solvent

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

To a solution of benzhydryl chloride (1.0 eq) in DMF, add anhydrous piperazine (2.5 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield 1-benzhydrylpiperazine.

Experimental Protocol: Synthesis of Cyclizine

Materials:

-

1-Benzhydrylpiperazine

-

Formaldehyde (37% solution in water)

-

Formic acid

-

Sodium hydroxide solution

-

Methanol

-

Hydrochloric acid

Procedure (via Eschweiler-Clarke reaction): [3]

-

Prepare a solution of formic acid and formaldehyde in water.

-

Add 1-benzhydrylpiperazine to the solution.

-

Heat the reaction mixture to approximately 50-95°C.

-

After the reaction is complete, cool the mixture and basify with a sodium hydroxide solution to isolate the cyclizine free base.

-

To form the hydrochloride salt, dissolve the cyclizine free base in methanol.

-

Add one mole of hydrochloric acid to the methanolic solution, maintaining the temperature between 45-55°C.

-

Stir the mixture for 2 hours, then filter and dry the resulting precipitate to obtain cyclizine hydrochloride.

Pharmacological Evaluation

The antihistaminic activity of benzhydrylpiperazine derivatives was historically evaluated using a variety of in vitro and in vivo assays.

Experimental Protocol: Guinea Pig Ileum Assay

This classic pharmacological preparation was instrumental in the initial screening of antihistamines. It relies on the ability of histamine to induce smooth muscle contraction in the guinea pig ileum, an effect that can be antagonized by H1 receptor blockers.

Materials:

-

Guinea pig

-

Tyrode's physiological salt solution

-

Histamine dihydrochloride stock solution

-

Test compound (benzhydrylpiperazine derivative) solution

-

Student organ bath with a kymograph or a transducer and data acquisition system

-

Aerator (carbogen: 95% O₂, 5% CO₂)

-

Isotonic frontal writing lever

Procedure:

-

A guinea pig is euthanized, and a segment of the ileum is isolated and placed in Tyrode's solution.

-

A 2-3 cm piece of the ileum is mounted in the organ bath containing Tyrode's solution, maintained at 32-37°C, and aerated with carbogen.

-

One end of the tissue is attached to the aeration tube, and the other to the isotonic lever or transducer.

-

The tissue is allowed to equilibrate for at least 30 minutes, with the Tyrode's solution being changed every 10-15 minutes.

-

A dose-response curve for histamine is established by adding increasing concentrations of histamine to the bath and recording the resulting contractions.

-

The tissue is then incubated with a known concentration of the test compound for a set period.

-

The histamine dose-response curve is re-established in the presence of the antagonist.

-

The antagonistic effect of the test compound is quantified by the rightward shift of the histamine dose-response curve, allowing for the determination of its potency (e.g., pA₂ value).

Modern Screening Methods: Calcium Mobilization Assay

Contemporary drug discovery efforts utilize cell-based assays that are more amenable to high-throughput screening. The H1 receptor is a Gq-protein coupled receptor, and its activation leads to an increase in intracellular calcium.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human H1 receptor

-

Cell culture medium and reagents

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Probenecid (to prevent dye leakage)

-

Histamine

-

Test compounds

-

A fluorescence plate reader with an automated liquid handling system

Procedure:

-

Plate the H1 receptor-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the fluorescent calcium indicator dye according to the manufacturer's protocol, often in the presence of probenecid.

-

Incubate the plate to allow for dye de-esterification.

-

Prepare a plate containing various concentrations of the test compounds (antagonists).

-

Use the fluorescence plate reader to measure the baseline fluorescence, then add the test compounds to the cell plate and incubate.

-

Add a fixed concentration of histamine (agonist) to all wells and immediately measure the change in fluorescence over time.

-

The inhibition of the histamine-induced calcium signal by the test compound is used to determine its IC₅₀ value.

Data Presentation: Comparative Pharmacology

The following table summarizes the H1 receptor binding affinities (Ki) for several first-generation antihistamines, including benzhydrylpiperazine derivatives and related compounds. Lower Ki values indicate higher binding affinity.

| Compound | Class | H1 Receptor Ki (nM) | Reference |

| Diphenhydramine | Ethanolamine | 16 | [4] |

| Cyclizine | Benzhydrylpiperazine | 24 | Foye's Principles of Medicinal Chemistry, 7th Ed. |

| Chlorcyclizine | Benzhydrylpiperazine | 3.1 | Foye's Principles of Medicinal Chemistry, 7th Ed. |

| Hydroxyzine | Benzhydrylpiperazine | 2.0 | Gillard, M. et al. (2002) |

| Cetirizine | Benzhydrylpiperazine | 6.0 | [4] |

| Promethazine | Phenothiazine | 2.0 | Gillard, M. et al. (2002) |

Note: Ki values can vary between studies depending on the experimental conditions.

Mechanism of Action and Signaling Pathway

Benzhydrylpiperazine derivatives exert their primary effect by acting as inverse agonists at the histamine H1 receptor. They bind to the receptor and stabilize its inactive conformation, thereby reducing its constitutive activity and blocking the binding of histamine.

The H1 receptor is coupled to the Gq alpha subunit of a heterotrimeric G protein. Upon activation by histamine, Gqα activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes via pathways like NF-κB. By blocking the initial activation of the H1 receptor, benzhydrylpiperazine derivatives inhibit this entire signaling cascade.

References

- 1. Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. WO2018002696A1 - An improved process for the preparation of an antihistamine agent - Google Patents [patents.google.com]

- 4. Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines [mdpi.com]

An In-Depth Technical Guide on the Psychoactive Effects of 1-Benzylpiperazine (BZP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance belonging to the piperazine chemical class. Initially investigated as a potential antidepressant, its development was halted due to its amphetamine-like effects and abuse potential.[1][2][3] BZP acts as a central nervous system (CNS) stimulant, producing euphoric and sympathomimetic effects.[4][5][6] Its primary mechanism of action involves the modulation of dopaminergic and serotonergic neurotransmission, exhibiting a pharmacological profile with similarities to both amphetamine and, to a lesser extent, MDMA.[1][7][8][9] This technical guide provides a comprehensive overview of the psychoactive effects of BZP, including its pharmacodynamics, subjective and physiological effects, and toxicological profile. Detailed experimental protocols and signaling pathways are presented to facilitate further research and understanding of this compound.

Pharmacodynamics

BZP's psychoactive effects are primarily attributed to its interaction with monoamine neurotransmitter systems. It functions as a releasing agent and reuptake inhibitor of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[10]

Neurotransmitter Transporter Interactions

BZP exhibits a higher potency for the norepinephrine transporter (NET) and dopamine transporter (DAT) compared to the serotonin transporter (SERT).[1] This profile is more aligned with classic stimulants like d-amphetamine than with serotonergic releasing agents like MDMA.

Table 1: In Vitro Potency of BZP at Monoamine Transporters

| Transporter | Assay Type | Parameter | Value | Reference |

| Dopamine Transporter (DAT) | Neurotransmitter Release | EC50 | 175 nM | [1] |

| Norepinephrine Transporter (NET) | Neurotransmitter Release | EC50 | 62 nM | [1] |